![molecular formula C9H7N7O2S B563783 氮杂硫嘌呤-13C4 CAS No. 1346600-71-2](/img/structure/B563783.png)
氮杂硫嘌呤-13C4
描述
Azathioprine-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of azathioprine, an immunosuppressive medication commonly used to prevent organ transplant rejection and to treat autoimmune diseases. The incorporation of carbon-13 isotopes into the molecular structure of azathioprine-13C4 allows for detailed metabolic and pharmacokinetic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
科学研究应用
Autoimmune Diseases
Azathioprine-13C4 is utilized in the treatment of various autoimmune disorders. Its applications include:
- Rheumatoid Arthritis: Azathioprine is approved for symptomatic treatment, helping to reduce inflammation and joint damage .
- Systemic Lupus Erythematosus: It serves as an adjunct therapy to corticosteroids, reducing flares and maintaining remission .
Inflammatory Bowel Disease
Azathioprine-13C4 plays a crucial role in managing inflammatory bowel diseases such as Crohn's disease and ulcerative colitis:
- Efficacy Studies: Research indicates that azathioprine achieves remission rates of approximately 64% in Crohn's disease and 87% in ulcerative colitis after extended use .
- Combination Therapy: Studies have shown that combining azathioprine with allopurinol can enhance efficacy while reducing side effects by modifying the drug's metabolism .
Organ Transplantation
The compound is essential in preventing organ rejection:
- Kidney Transplantation: Azathioprine is used as an immunosuppressant to prevent rejection post-transplant, demonstrating significant success rates .
- Mechanistic Studies: The use of azathioprine-13C4 allows researchers to trace its metabolic pathways and understand its immunosuppressive effects better.
Pharmacokinetics and Metabolism
Azathioprine-13C4 provides insights into the pharmacokinetics of azathioprine through stable isotope labeling:
- Metabolite Monitoring: The incorporation of azathioprine metabolites into DNA can be tracked using mass spectrometry, helping to correlate drug levels with therapeutic outcomes .
- Dose Optimization: Research utilizing azathioprine-13C4 has led to improved dosing strategies based on metabolite levels, enhancing patient safety and treatment efficacy .
Case Study 1: Efficacy in Inflammatory Bowel Disease
A study involving 622 patients treated with azathioprine showed remission rates of 58% for ulcerative colitis and 45% for Crohn's disease after initial treatment periods. The research highlighted factors influencing remission, such as lower white blood cell counts and specific disease types .
Case Study 2: Combination Therapy with Allopurinol
In a clinical trial assessing the combination of low-dose azathioprine with allopurinol, patients exhibited effective disease control with fewer side effects compared to standard dosing regimens. This finding suggests alternative therapeutic strategies for patients intolerant to higher doses of azathioprine .
作用机制
Target of Action
Azathioprine-13C4 primarily targets the cells of the immune system, particularly T and B lymphocytes . These cells play a crucial role in the body’s immune response, with T cells being involved in cell-mediated immunity and B cells being responsible for humoral immunity .
Mode of Action
Azathioprine-13C4 is a prodrug that is metabolized in the body to its active metabolites, mercaptopurine and thioguanine . These metabolites act as antagonists of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to a decrease in the proliferation of immune cells, thereby exerting its immunosuppressive effects .
Biochemical Pathways
Azathioprine-13C4 affects several biochemical pathways. It is converted into its active metabolites, mercaptopurine and thioguanine, by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . These metabolites then inhibit purine synthesis, which is crucial for the synthesis of DNA and RNA . This results in the inhibition of the proliferation of immune cells .
Pharmacokinetics
Azathioprine-13C4 is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine, which is formed by the action of glutathione in red blood cells .
Result of Action
The molecular and cellular effects of Azathioprine-13C4’s action primarily involve the suppression of the immune response. By inhibiting the synthesis of DNA, RNA, and proteins in immune cells, Azathioprine-13C4 reduces the proliferation of these cells, thereby dampening the immune response . This can help to prevent organ transplant rejection and to treat autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azathioprine-13C4. For instance, the presence of other medications can affect the metabolism of Azathioprine-13C4. Specifically, drugs that inhibit the enzymes involved in the metabolism of Azathioprine-13C4 can increase its toxicity . Additionally, individual genetic variations in the enzymes that metabolize Azathioprine-13C4 can affect its efficacy and safety .
生化分析
Biochemical Properties
Azathioprine-13C4 interacts with various enzymes and proteins in the body. It is a prodrug of 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells . The 6-MP is then further metabolized along competing routes, involving enzymes such as xanthine oxidase, thiopurine S-methyltransferase (TPMT), and hypoxanthine phosphoribosyl transferase .
Cellular Effects
Azathioprine-13C4 has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to the inhibition of the proliferation of fast-growing cells such as lymphocytes .
Molecular Mechanism
Azathioprine-13C4 exerts its effects at the molecular level through several mechanisms. It is converted in vivo to the active metabolite 6-mercaptopurine (6-MP), which then undergoes further metabolism to form various metabolites . These metabolites can inhibit the synthesis of purines, disrupt DNA and RNA synthesis, and induce apoptosis .
Temporal Effects in Laboratory Settings
The effects of Azathioprine-13C4 can change over time in laboratory settings. It is rapidly eliminated from blood and is oxidized or methylated in erythrocytes and liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .
Dosage Effects in Animal Models
In animal models, the effects of Azathioprine-13C4 can vary with different dosages. For instance, in dogs, the standard azathioprine starting dose is 2 mg/kg orally once daily . The effects can vary depending on the individual animal’s metabolism and response to the drug .
Metabolic Pathways
Azathioprine-13C4 is involved in various metabolic pathways. It is metabolized to 6-mercaptopurine (6-MP), which is then further metabolized along competing routes . These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Azathioprine-13C4 is transported and distributed within cells and tissues. It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is approximately 30 percent protein-bound .
Subcellular Localization
Given its role as an antagonist of purine metabolism and its effects on DNA, RNA, and protein synthesis, it is likely that it interacts with various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azathioprine-13C4 involves the incorporation of carbon-13 isotopes into the azathioprine molecule. This can be achieved through various synthetic routes, one of which includes the reaction of 6-mercaptopurine with 1-methyl-4-nitro-5-imidazolecarboxaldehyde-13C4 under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is then heated to facilitate the formation of azathioprine-13C4 .
Industrial Production Methods: Industrial production of azathioprine-13C4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and to verify the isotopic enrichment of the compound .
化学反应分析
Types of Reactions: Azathioprine-13C4 undergoes various chemical reactions, including:
Oxidation: Azathioprine-13C4 can be oxidized to form 6-thioinosine monophosphate.
Reduction: Reduction reactions can convert azathioprine-13C4 to its active metabolite, 6-mercaptopurine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Reducing agents such as sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 6-thioinosine monophosphate.
Reduction: 6-mercaptopurine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Azathioprine: The parent compound of azathioprine-13C4, used widely as an immunosuppressive agent.
6-Mercaptopurine: An active metabolite of azathioprine, used in the treatment of leukemia and autoimmune diseases.
6-Thioguanine: Another active metabolite of azathioprine, with similar immunosuppressive properties.
Uniqueness of Azathioprine-13C4: The incorporation of carbon-13 isotopes into azathioprine-13C4 makes it uniquely suited for detailed metabolic and pharmacokinetic studies. This isotopic labeling allows researchers to trace the compound’s metabolic pathways and to study its interactions at a molecular level with high precision .
生物活性
Azathioprine-13C4 is a stable isotope-labeled version of azathioprine, an immunosuppressive medication widely used in the treatment of autoimmune diseases and organ transplantations. The compound is notable for its ability to inhibit the proliferation of lymphocytes, thereby modulating immune responses. This article delves into the biological activity of Azathioprine-13C4, highlighting its pharmacokinetics, therapeutic efficacy, safety profile, and relevant case studies.
Azathioprine is a prodrug that is metabolized in vivo to its active form, 6-mercaptopurine (6-MP). The pharmacokinetic properties of Azathioprine-13C4 are crucial for understanding its biological activity:
- Absorption : Following oral administration, azathioprine is absorbed in the gastrointestinal tract. The bioavailability can vary significantly among individuals due to genetic differences in metabolism.
- Metabolism : Azathioprine undergoes hepatic metabolism primarily via thiopurine methyltransferase (TPMT) and xanthine oxidase. The 13C labeling allows for precise tracking of the drug's metabolism using mass spectrometry techniques.
- Elimination : The metabolites are excreted primarily through urine, with a half-life ranging from 3 to 5 hours.
Table 1: Pharmacokinetic Parameters of Azathioprine-13C4
Parameter | Value |
---|---|
Bioavailability | 50-70% |
Half-life | 3-5 hours |
Metabolites | 6-MP, 6-thioguanine |
Elimination Route | Urinary |
Immunosuppressive Effects
Azathioprine-13C4 exerts its primary biological activity through immunosuppression. It inhibits DNA synthesis in lymphocytes, leading to reduced proliferation and activation of T and B cells. This mechanism is particularly beneficial in conditions such as:
- Autoimmune Diseases : It is used in the management of conditions like rheumatoid arthritis and systemic lupus erythematosus.
- Organ Transplantation : Prevents graft rejection by suppressing the immune response against foreign tissues.
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
A multicentric case-control study evaluated the efficacy of azathioprine in children with early-onset IBD. The study found that patients required higher doses compared to older patients but achieved similar remission rates (82% vs. 84%) . This suggests that while younger patients metabolize azathioprine differently, its effectiveness remains intact. -
Thrombotic Thrombocytopenic Purpura (iTTP) :
A study involving 40 patients with iTTP reported that azathioprine was effective in reducing relapse rates during remission. The cumulative incidence of clinical relapse was only 10% at one year . Adverse effects were noted in 28% of patients, predominantly gastrointestinal issues.
Safety Profile
The safety profile of Azathioprine-13C4 is critical for its clinical use:
- Adverse Effects : Common adverse effects include gastrointestinal disturbances and hepatotoxicity. Serious complications such as leukopenia and malignancies have been reported but are relatively rare.
- Monitoring : Patients on azathioprine require regular monitoring of blood counts and liver function tests to mitigate risks associated with myelosuppression.
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Gastrointestinal | 15-30% |
Hepatotoxicity | 5-10% |
Leukopenia | <5% |
Malignancy | Rare (<1%) |
属性
IUPAC Name |
6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKQMALGUDUQG-HXRDNURUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747064 | |
Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-71-2 | |
Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。